

Application Notes and Protocols for Oral Gavage Administration of ADL5859 in Rodents

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Compound of Interest

Compound Name: ADL5859

Cat. No.: B1665028

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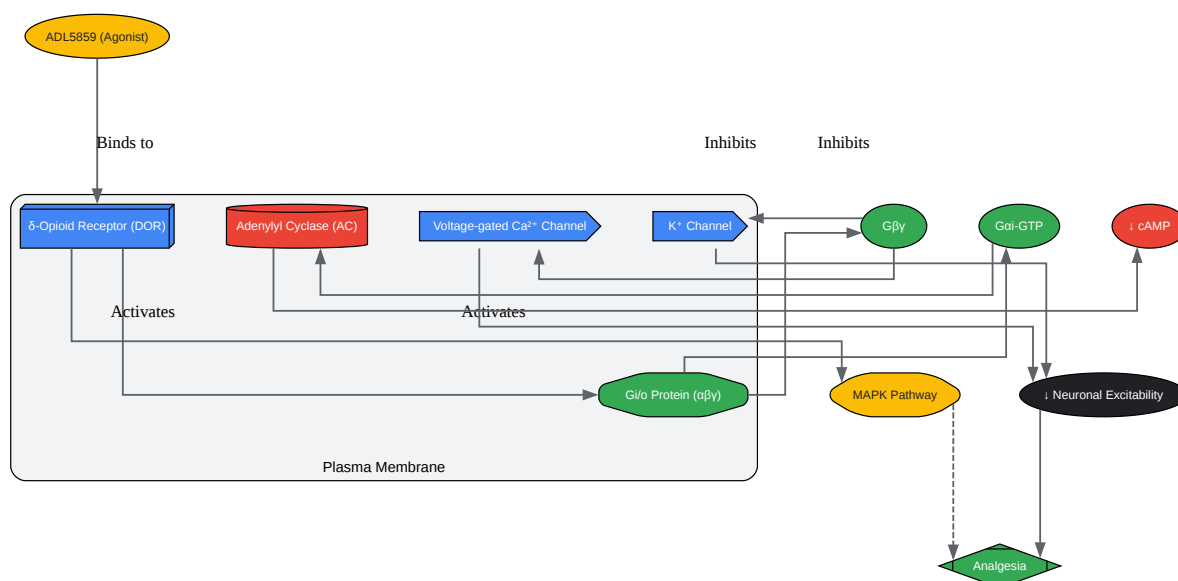
Introduction

ADL5859 is a potent and selective δ -opioid receptor (DOR) agonist with demonstrated analgesic and antidepressant-like effects in rodent models.[1] As a G-protein coupled receptor (GPCR), the DOR, upon activation, initiates a signaling cascade that ultimately leads to the modulation of neuronal excitability. This document provides detailed application notes and protocols for the preparation and administration of **ADL5859** to rodents via oral gavage, a common and effective method for precise oral dosing in preclinical studies.

Mechanism of Action and Signaling Pathway

ADL5859 exerts its effects by binding to and activating δ -opioid receptors. These receptors are coupled to inhibitory G-proteins (Gi/o).[2] Upon agonist binding, the G-protein is activated, leading to the dissociation of its α and $\beta\gamma$ subunits. The G α i subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The G $\beta\gamma$ subunit can directly modulate ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of inwardly rectifying K⁺ channels.[3][4] This collective action reduces neuronal excitability and neurotransmitter release, contributing to the analgesic effects of **ADL5859**. Additionally, DOR activation can stimulate the mitogen-activated protein kinase (MAPK) pathway.[4]

Below is a diagram illustrating the primary signaling pathway of the δ -opioid receptor upon activation by an agonist such as **ADL5859**.



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δ -Opioid Receptor Signaling Pathway

Quantitative Data

The following tables summarize key quantitative data for **ADL5859** administration in rodents based on available literature.

Table 1: Pharmacokinetic Parameters of **ADL5859** in Rats (Oral Administration)

Parameter	Value	Species	Reference
Half-life ($t_{1/2}$)	5.1 hours	Rat	[5]
Oral Bioavailability	Good	Rat	[1]
Cmax	Data not available	-	-
Tmax	Data not available	-	-

Note: Specific Cmax and Tmax values for **ADL5859** following oral gavage in rodents are not readily available in the public literature.

Table 2: Effective Dose Range of **ADL5859** in Rodent Pain Models (Oral Gavage)

Animal Model	Effective Dose Range	Species	Effect	Reference
Inflammatory Pain (Complete Freund's Adjuvant)	10 - 300 mg/kg	Mouse	Analgesia	[5]
Neuropathic Pain (Sciatic Nerve Ligation)	10 - 300 mg/kg	Mouse	Analgesia	[5]

Experimental Protocols

Protocol 1: Preparation of **ADL5859** Formulation for Oral Gavage

This protocol describes the preparation of a vehicle solution for the oral administration of **ADL5859**.

Materials:

- **ADL5859** powder
- Distilled water
- Hydroxypropyl methylcellulose (HPMC)
- Tween 80 (Polysorbate 80)
- Sterile conical tubes (15 mL or 50 mL)
- Magnetic stirrer and stir bar
- Analytical balance
- Spatula
- Graduated cylinders or pipettes

Procedure:

- Prepare the Vehicle Solution:
 - To prepare a 0.5% HPMC / 0.1% Tween 80 solution, first add the Tween 80 to the distilled water and mix thoroughly.
 - Slowly add the HPMC to the solution while stirring continuously to prevent clumping.
 - Continue stirring until the HPMC is fully dissolved. This may take some time and gentle warming can aid in dissolution. The final solution should be clear and slightly viscous.
- Calculate the Required Amount of **ADL5859**:
 - Determine the desired dosing concentration (e.g., in mg/mL) and the total volume of the formulation needed for the experiment.

- Calculate the required mass of **ADL5859** powder using the following formula: $\text{Mass (mg)} = \text{Concentration (mg/mL)} \times \text{Total Volume (mL)}$
- Prepare the **ADL5859** Suspension:
 - Weigh the calculated amount of **ADL5859** powder.
 - Add the powder to the prepared vehicle solution.
 - Vortex or stir the mixture thoroughly until a homogenous suspension is achieved. It is recommended to prepare the formulation fresh on the day of dosing.

Protocol 2: Oral Gavage Administration of **ADL5859** in Rodents

This protocol outlines the standard procedure for administering the prepared **ADL5859** solution to rodents via oral gavage. This procedure should only be performed by trained personnel.

Materials:

- Prepared **ADL5859** dosing solution
- Appropriately sized oral gavage needles (e.g., for mice: 20-22 gauge, 1.5 inches long with a ball tip; for rats: 16-18 gauge, 2-3 inches long with a ball tip)
- Syringes (1 mL or 3 mL)
- Animal scale
- 70% ethanol for disinfection

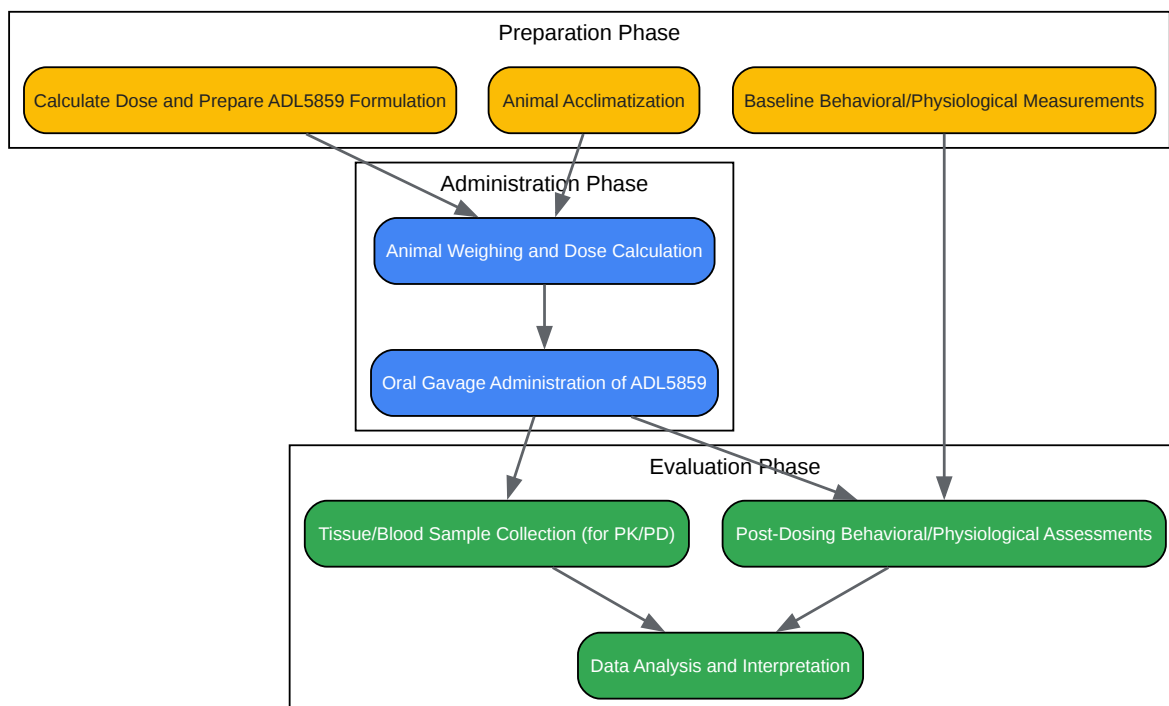
Procedure:

- Animal Preparation:
 - Weigh each animal accurately on the day of dosing to calculate the precise volume of the drug solution to be administered. The typical dosing volume for oral gavage in mice is 5-10 mL/kg and in rats is up to 20 mL/kg.

- Syringe Preparation:
 - Draw the calculated volume of the **ADL5859** solution into the syringe. Ensure there are no air bubbles.
- Animal Restraint:
 - Proper restraint is crucial for a successful and safe gavage procedure.
 - For mice: Gently scruff the mouse by grasping the loose skin over the shoulders to immobilize the head and neck.
 - For rats: Hold the rat firmly by the scruff of the neck, ensuring the head is immobilized. Support the lower body.
- Gavage Needle Insertion:
 - Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.
 - The animal will typically swallow as the tube is gently advanced. Do not force the needle. If resistance is met, withdraw the needle and try again.
- Administration of **ADL5859**:
 - Once the needle is correctly positioned in the esophagus (a pre-measured length can be marked on the needle), slowly administer the **ADL5859** solution.
- Post-Administration Monitoring:
 - After administration, gently remove the gavage needle.
 - Return the animal to its cage and monitor for any signs of distress, such as difficulty breathing.

Experimental Workflow

The following diagram outlines the general workflow for an in vivo study involving the oral administration of **ADL5859** to rodents.



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